6,7-Dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline
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Overview
Description
6,7-Dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline is a synthetic organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of methoxy groups at the 6th and 7th positions and a 2-methylphenylmethyl group at the 1st position of the dihydroisoquinoline ring
Preparation Methods
The synthesis of 6,7-Dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline can be achieved through several synthetic routes. One common method involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like ethanol or xylene under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6,7-Dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Cycloaddition: The compound can participate in cycloaddition reactions with o-quinone methides, leading to the formation of oxazinoisoquinoline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions vary depending on the specific conditions and reagents used.
Scientific Research Applications
6,7-Dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It may be used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. It has been shown to modulate the function of muscarinic acetylcholine receptors and 5-hydroxytryptamine receptors, affecting calcium currents and muscle contractility . The compound’s effects are likely mediated through its binding to these receptors, leading to changes in intracellular calcium levels and subsequent physiological responses.
Comparison with Similar Compounds
6,7-Dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline can be compared with other similar isoquinoline derivatives, such as:
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: This compound lacks the 2-methylphenylmethyl group, resulting in different chemical and biological properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline:
6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline: The presence of a methyl group at the 2nd position introduces steric and electronic effects that influence its behavior in chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
91652-65-2 |
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Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
6,7-dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C19H21NO2/c1-13-6-4-5-7-14(13)10-17-16-12-19(22-3)18(21-2)11-15(16)8-9-20-17/h4-7,11-12H,8-10H2,1-3H3 |
InChI Key |
LLEODZRGXQFIOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2=NCCC3=CC(=C(C=C32)OC)OC |
Origin of Product |
United States |
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